3,7-Dimethyl-[1,2,4]triazino[4,3-b][1,2,4]triazepine-4,9(1H,8H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Dimethyl-[1,2,4]triazino[4,3-b][1,2,4]triazepine-4,9(1H,8H)-dione is a heterocyclic compound that belongs to the class of triazino-triazepines This compound is characterized by its unique fused ring structure, which includes both triazine and triazepine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethyl-[1,2,4]triazino[4,3-b][1,2,4]triazepine-4,9(1H,8H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,7-diamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole with corresponding energetic acids . The nitration product, 7-nitroimino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole, can be synthesized using 100% nitric acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the safety and efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3,7-Dimethyl-[1,2,4]triazino[4,3-b][1,2,4]triazepine-4,9(1H,8H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, hydrazones for cyclization, and primary amines for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various substituted triazino-triazepine derivatives, which can have different functional groups attached, depending on the reagents and conditions used.
Scientific Research Applications
3,7-Dimethyl-[1,2,4]triazino[4,3-b][1,2,4]triazepine-4,9(1H,8H)-dione has several scientific research applications:
Medicinal Chemistry: The compound has potential as an antitumor agent due to its ability to inhibit the proliferation of cancer cells.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as thermal stability and energetic performance.
Mechanism of Action
The mechanism of action of 3,7-Dimethyl-[1,2,4]triazino[4,3-b][1,2,4]triazepine-4,9(1H,8H)-dione involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may exert its effects by binding to and inhibiting enzymes involved in cell proliferation, leading to apoptosis of cancer cells . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,7-Diamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole: Known for its energetic properties and thermal stability.
3,6-Diamino-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole: Exhibits superior thermostability and is used in the development of energetic materials.
4,5-Disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one: Known for its antimicrobial activities and potential therapeutic applications.
Uniqueness
3,7-Dimethyl-[1,2,4]triazino[4,3-b][1,2,4]triazepine-4,9(1H,8H)-dione is unique due to its specific fused ring structure, which imparts distinct chemical and physical properties
Properties
CAS No. |
59165-97-8 |
---|---|
Molecular Formula |
C8H9N5O2 |
Molecular Weight |
207.19 g/mol |
IUPAC Name |
3,7-dimethyl-8,10-dihydro-[1,2,4]triazino[4,3-b][1,2,4]triazepine-4,9-dione |
InChI |
InChI=1S/C8H9N5O2/c1-4-3-6(14)9-8-11-10-5(2)7(15)13(8)12-4/h3H2,1-2H3,(H,9,11,14) |
InChI Key |
AETZCTRYVMVQEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=O)C(=NN=C2NC(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.